NVP-CFC218
Description
Properties
CAS No. |
1313363-06-2 |
|---|---|
Molecular Formula |
C37H45ClN4O4 |
Molecular Weight |
645.241 |
IUPAC Name |
(S)-1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-(methyl(((1r,4S)-4-(3-oxopiperazin-1-yl)cyclohexyl)methyl)amino)phenyl)-1,4-dihydroisoquinolin-3(2H)-one |
InChI |
InChI=1S/C37H45ClN4O4/c1-24(2)46-34-21-32-27(19-33(34)45-4)20-36(44)42(37(32)26-7-9-28(38)10-8-26)31-15-13-29(14-16-31)40(3)22-25-5-11-30(12-6-25)41-18-17-39-35(43)23-41/h7-10,13-16,19,21,24-25,30,37H,5-6,11-12,17-18,20,22-23H2,1-4H3,(H,39,43)/t25-,30-,37-/m0/s1 |
InChI Key |
BZZYIHQWCXHSMZ-FMSKOOSDSA-N |
SMILES |
O=C1N(C2=CC=C(N(C)C[C@H]3CC[C@H](N4CC(NCC4)=O)CC3)C=C2)[C@@H](C5=CC=C(Cl)C=C5)C6=C(C=C(OC)C(OC(C)C)=C6)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVP-CFC218 |
Origin of Product |
United States |
Molecular Mechanism of Action of Nvp Cfc218
Disruption of p53-HDM2 Protein-Protein Interaction
NVP-CFC218 functions as a small molecule inhibitor designed to disrupt the interaction between the p53 protein and HDM2 citeab.comguidetopharmacology.orggoogle.comfrontiersin.orgfigshare.comresearchgate.netnih.govuni-freiburg.de. This interaction is critical because HDM2 acts as an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby maintaining low cellular levels of p53 guidetopharmacology.orgfigshare.com. This compound is designed to mimic the key hydrophobic interactions made by specific residues in the N-terminal transactivation domain of p53 (specifically Phe19, Trp23, and Leu26) that bind to a pocket on the surface of HDM2 citeab.com. By occupying this binding pocket on HDM2, this compound prevents the association of HDM2 with p53.
Specificity for HDM2 over HDMX Binding
A crucial aspect of this compound's activity is its selectivity for HDM2 over its homolog, HDMX (also known as MDM4) citeab.comgoogle.com. Both HDM2 and HDMX can bind to p53 and inhibit its transcriptional activity, but they have distinct roles and mechanisms researchgate.netaging-us.com. While HDM2 promotes p53 degradation through ubiquitination, HDMX primarily inhibits p53 transactivation without possessing significant E3 ligase activity towards p53 researchgate.netaging-us.com. Studies utilizing in vitro biochemical assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET) binding assays, have demonstrated that this compound is substantially less active against HDMX compared to HDM2 citeab.comgoogle.com. For instance, this compound showed significantly higher IC₅₀ values for inhibiting the p53-HDMX interaction compared to the p53-HDM2 interaction citeab.comgoogle.com. This specificity for HDM2 is a defining characteristic of this compound's molecular profile.
Consequences of p53-HDM2 Interaction Disruption: p53 Activation and Stabilization
Disrupting the interaction between p53 and HDM2 with inhibitors like this compound leads to the stabilization and accumulation of wild-type p53 protein within the cell guidetopharmacology.orgfigshare.comresearchgate.netaging-us.com. Normally, the HDM2-mediated ubiquitination and subsequent degradation keep p53 levels in check. When this compound prevents HDM2 from binding to p53, p53 is no longer targeted for rapid degradation by the proteasome guidetopharmacology.orgnih.govnih.gov. The resulting increase in p53 protein levels allows it to become transcriptionally active. Activated p53 can then induce the expression of its target genes, which are involved in various cellular processes such as cell cycle arrest, apoptosis (programmed cell death), and DNA repair guidetopharmacology.orgfigshare.comresearchgate.netaging-us.comgoogle.com. This reactivation of the p53 pathway is the intended therapeutic outcome of inhibiting the p53-HDM2 interaction.
Biochemical Characterization of this compound Activity
The biochemical activity of this compound, particularly its ability to disrupt the p53-HDM2 interaction, has been quantitatively assessed using specific in vitro assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays are a standard method used to measure the disruption of protein-protein interactions in a homogeneous format citeab.comgoogle.comcenmed.comoup.com. In the context of this compound, TR-FRET assays have been employed to assess its ability to displace a p53-derived peptide from binding to recombinant HDM2 or HDMX proteins citeab.comgoogle.com. These assays typically involve labeling one binding partner (e.g., the HDM2 or HDMX protein) with a FRET donor fluorophore and the other partner (e.g., the p53 peptide) with a FRET acceptor fluorophore. When the two partners are bound, the donor and acceptor are in close proximity, resulting in energy transfer and a measurable FRET signal. Inhibitors like this compound compete with the labeled p53 peptide for binding to HDM2 (or HDMX), and as the inhibitor concentration increases, the displacement of the peptide leads to a decrease in the FRET signal.
Quantitative Assessment of Binding Affinity
TR-FRET binding assays allow for the quantitative determination of the potency of an inhibitor in disrupting the protein-protein interaction. The most common measure is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the FRET signal by 50% citeab.comgoogle.com.
Based on reported TR-FRET binding assays, this compound has demonstrated potent inhibition of the p53-HDM2 interaction with low nanomolar IC₅₀ values citeab.comgoogle.com. In contrast, its activity against the p53-HDMX interaction is significantly weaker, as reflected by substantially higher IC₅₀ values citeab.comgoogle.com.
Here is a summary of representative binding affinity data for this compound:
| Interaction | Assay Method | IC₅₀ (nM) | Source |
| p53-HDM2 | TR-FRET | 1.6 ± 0.2 | citeab.comgoogle.com |
| p53-HDMX | TR-FRET | 1300 ± 100 | citeab.comgoogle.com |
These data quantitatively illustrate the potent and selective nature of this compound as an inhibitor of the p53-HDM2 protein-protein interaction.
Preclinical Efficacy and Cellular Response Investigations of Nvp Cfc218
In Vitro Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of NVP-CFC218 have been evaluated across diverse cancer cell line panels and in specific oncological cell line models to understand its cellular response profile.
Assessment Across Diverse Cancer Cell Line Panels (e.g., Cancer Cell Line Encyclopedia - CCLE)
This compound's anti-proliferative activity was tested in a panel of 477 cell lines from the Cancer Cell Line Encyclopedia (CCLE). nih.govelifesciences.org After quality control, data from 356 cell lines representative of various tumor types were used for analysis. nih.govelifesciences.orgproquest.comelifesciences.org These studies aimed to investigate the activity of HDM2 inhibitors in preclinical cancer models and identify potential biomarkers predictive of response. nih.gov
Correlation with TP53 Wild-Type Status
A significant association has been observed between sensitivity to this compound and TP53 wild-type status. nih.govnih.gov Analysis of the CCLE cell line panel revealed that TP53 mutation status was the feature most strongly associated with response to this compound, with a significant p-value. nih.govelifesciences.orgnih.gov A contingency table analysis indicated a significant association between sensitivity to this compound and TP53 wild-type status (p-value = 5.1 × 10−23). nih.govnih.gov
However, TP53 wild-type status alone is not sufficient to predict sensitivity to this compound. nih.govelifesciences.org Among TP53 wild-type cell lines tested in the CCLE panel, 57% were found to be insensitive to this compound. nih.govnih.gov This suggests the need for more sensitive and predictive biomarkers for p53-HDM2 inhibitors. nih.gov Further analysis identified a set of 215 significant features, including gene expression, copy number, and mutation status, correlated with this compound sensitivity. nih.govelifesciences.org HDM2 expression was identified as the second-ranked significant feature associated with sensitivity in an unbiased manner, confirming its correlation with sensitivity to p53-HDM2 inhibitors. nih.gov
Studies in Specific Oncological Cell Line Models (e.g., HCT116 isogenic pairs, SJSA-1, SAOS-2, neuroendocrine tumor cell lines GOT1, BON1, NCI-H727)
This compound has demonstrated potent anti-proliferative effects in specific cell line models, highlighting its p53-dependent activity. In HCT116 cells, this compound elicited strong anti-proliferative effects in the TP53 wild-type cell line. nih.govelifesciences.orgelifesciences.org It showed significant selectivity (34-fold) compared to an isogenic HCT116 cell line where the TP53 gene was deleted. nih.govelifesciences.orgelifesciences.orgnih.gov
Similarly, this compound blocked proliferation of the osteosarcoma cell line SJSA-1, which is TP53 wild-type and HDM2-amplified. nih.govelifesciences.orgnih.govoncotarget.com This effect showed substantial selectivity (56-fold) compared to the p53-null osteosarcoma cell line SAOS-2. nih.govelifesciences.orgnih.govoncotarget.com These results indicate that this compound inhibits cell proliferation in a p53-dependent manner with comparable potency and selectivity to NVP-CGM097 in vitro. nih.govelifesciences.org The isogenic HCT-116 p53-null cells and the osteosarcoma SAOS-2 p53-null cells remained insensitive to this compound with IC50s ≥ 10 µM. nih.govelifesciences.org
Studies have also explored the effects of MDM2 inhibitors, including NVP-CGM097 (a related compound often studied alongside this compound due to superior pharmacokinetic properties for in vivo studies), in neuroendocrine tumor cell lines such as GOT1, BON1, and NCI-H727. uzh.ch While direct IC50 data for this compound in these specific neuroendocrine lines were not prominently available in the provided search results focusing on this compound's in vitro activity, the related compound NVP-CGM097 showed dose-dependent inhibition of cell viability in p53 wild-type GOT1 cells. uzh.ch This suggests the potential relevance of MDM2 inhibition in this context, although specific data for this compound in these lines were not detailed in the search results.
In Vivo Efficacy in Preclinical Tumor Models
Preclinical in vivo studies are crucial for evaluating the efficacy of this compound in a more complex biological setting.
Application in Patient-Derived Xenograft (PDX) Models
Patient-Derived Xenograft (PDX) models, which involve implanting patient tumor tissue into immunocompromised mice, are considered highly translational preclinical tools as they retain many characteristics of the original human tumor, including heterogeneity and response to therapy. antineo.frinvivotek.comcriver.com While in vivo experiments were primarily performed with NVP-CGM097 due to its more favorable pharmacokinetic properties compared to this compound, the studies using NVP-CGM097 in PDX models are relevant as this compound is a related p53-HDM2 inhibitor with comparable in vitro potency and selectivity. nih.govelifesciences.orgelifesciences.org Studies using NVP-CGM097 in PDX models have been conducted to validate predictive gene signatures and assess anti-tumor activity. elifesciences.orgelifesciences.org A set of 55 PDX models of multiple cancer types were used in one study to validate a predictive 13-gene signature. elifesciences.org
Evaluation of Tumor Growth Modulation in Xenograft Settings
Evaluation of tumor growth modulation is a key aspect of preclinical in vivo studies. While direct detailed data on tumor growth inhibition specifically for this compound in xenograft settings were not the primary focus of the provided search results (which highlighted studies primarily using NVP-CGM097 for in vivo work), the related compound NVP-CGM097 demonstrated anti-tumor activity in the SJSA-1 osteosarcoma xenograft model. elifesciences.org This model harbors an amplification of the HDM2 gene. elifesciences.org A single oral dose of NVP-CGM097 led to stabilization of p53 and elevation of p53 target genes. elifesciences.org The in vivo efficacy demonstrated by NVP-CGM097 in a relevant xenograft model supports the potential for p53-HDM2 inhibition as a therapeutic strategy, which is the mechanism of action shared by this compound. nih.govelifesciences.org
Biomarker Discovery and Predictive Modeling for Nvp Cfc218 Sensitivity
Identification of Gene Expression Signatures Predictive of Sensitivity
Identifying a reliable gene expression signature is a key step in developing a predictive model for drug sensitivity. This involves analyzing large-scale genomic and drug sensitivity data from cancer cell lines to find patterns of gene expression associated with response to a specific compound.
Discovery Methodology (e.g., high-throughput cell line sensitivity data intersection with genomic data)
An in vitro predictive model for NVP-CFC218 sensitivity was developed through the integrative analysis of genomic features from a panel of 356 cancer cell lines and their association with sensitivity to the compound elifesciences.orgnih.govresearchgate.net. High-throughput cell viability assays were conducted to determine the sensitivity of these cell lines to this compound elifesciences.orgresearchgate.net. Cell lines were categorized as sensitive or insensitive based on their compound potency (IC50) elifesciences.orgnih.gov. For this compound, a natural cut-off of 4 μM for IC50 was used, classifying 47 cell lines as sensitive and 309 as insensitive, with sensitive lines exhibiting a maximal compound effect level (Amax) of ≤ -50% elifesciences.orgnih.gov. Genomic data, including gene expression, from these cell lines was then analyzed to identify features correlated with sensitivity elifesciences.orgnih.gov. An unbiased discovery approach was employed, initially restricting the analysis to gene expression data elifesciences.org. A variance filter was applied to select genes with higher variance, and the expression profiles of sensitive and insensitive cell lines were compared elifesciences.org.
Characterization of the 13-Gene Signature and its p53 Target Gene Enrichment
Through this discovery process, a 13-gene signature was identified as the optimal solution for predicting sensitivity to p53-HDM2 inhibition based on gene expression elifesciences.org. This signature was found to have robust and superior predictive value compared to p53 wild-type status alone elifesciences.org. Notably, all 13 genes included in this signature were unexpectedly found to be direct targets of p53 elifesciences.orgresearchgate.netgoogleapis.com. This suggests that cells sensitive to this compound harbor at least a partially activated p53 pathway, even if not optimally functional elifesciences.org. The enrichment of this signature among p53 target genes indicates that the predictive power of the signature stems from reflecting the basal activity of the p53 transcriptional program in these cells researchgate.netnih.gov. This 13-gene signature is clearly enriched among genes positively correlated with sensitivity to other MDM2 inhibitors as well researchgate.netnih.gov.
Predictive Model Development and Validation
Following the identification of the predictive gene signature, a model was developed and rigorously validated to ensure its reliability in predicting this compound sensitivity.
Performance Metrics: Accuracy, Sensitivity, Specificity, Positive Predictive Value (PPV), and AUC Analysis
The performance of the predictive model based on the 13-gene signature was evaluated using several key metrics, including accuracy, sensitivity, specificity, positive predictive value (PPV), and Area Under the Curve (AUC) analysis elifesciences.orgnih.govnumberanalytics.comlyzr.ai. AUC is a robust metric for evaluating classification models, summarizing performance across different threshold settings numberanalytics.comlyzr.ai.
In the external validation set (n=38), the 13-gene signature showed a sensitivity of 91% elifesciences.orgnih.gov. While a slight decrease in specificity was observed relative to the bootstrap estimate, the sensitivity measures were comparable elifesciences.orgnih.gov. PPV values for this compound were higher than the basal response rate elifesciences.orgnih.gov.
For the predictive model trained on the larger CCLE dataset (n=356), the class-level performance measures demonstrated that the 13-gene signature provided a substantial improvement in predicting response to this compound, particularly when evaluated by PPV elifesciences.orgnih.gov. The AUC for the 13-gene signature model was 0.947 nih.govnih.gov. Precision-recall curves indicated that an 80% true sensitive prediction rate could be achieved while recalling over 90% of the truly sensitive cell lines elifesciences.orgnih.govnih.gov.
Here is a summary of the performance metrics for the 13-gene signature model compared to other predictors:
| Metric | 13-Gene Signature | 215-Feature Set | TP53 Mutation Status |
| AUC | 0.947 | 0.855 | Not applicable / Lower |
| PPV | 76% | 59% | 63% |
Note: AUC for TP53 mutation status alone is not directly comparable in the same way as it acts as a binary predictor.
Comparison of Predictive Value with TP53 Mutation Status Alone
A key finding was the comparison of the 13-gene signature's predictive value against using TP53 mutation status alone elifesciences.orgnih.govresearchgate.netnih.govnumberanalytics.com. While TP53 mutation status was strongly associated with insensitivity to this compound (p-value = 2.46 × 10-26), using it as the sole predictor has limitations elifesciences.orgnih.govnih.gov. A significant proportion of cell lines with wild-type p53 were found to be insensitive to this compound (57% in the CCLE dataset), indicating that p53 status alone is not sufficient to optimally enrich for sensitive cases elifesciences.orgnih.govnih.gov.
The 13-gene signature model demonstrated superior prediction performance compared to using TP53 mutation status elifesciences.orgnih.govnih.gov. Specifically, the PPV for the 13-gene signature (76%) was higher than that for TP53 mutation status (63%) elifesciences.orgnih.govnih.gov. In a comparison restricted to p53 wild-type cell lines, the 13-gene signature also outperformed the p53 mutation model in terms of PPV nih.govnih.gov. These results highlight that the 13-gene signature provides an improved strategy for predicting response to this compound beyond simply assessing TP53 mutation status elifesciences.orgnih.govnih.gov.
Considerations for Biomarker Application in Preclinical Research
The development and validation of predictive biomarkers are crucial for optimizing the preclinical and clinical application of targeted therapies such as this compound. Identifying subgroups of tumors that are particularly sensitive to the compound allows for more focused research and potentially more effective clinical trial design.
Utility in Subgroup Enrichment (e.g., p53 wild-type pre-selected tumors)
Preclinical studies have demonstrated the utility of biomarkers beyond simple TP53 mutation status for enriching for this compound sensitive tumors. While this compound primarily affects cells with wild-type p53, a significant proportion of cell lines with wild-type p53 have been observed to be insensitive to the compound. nih.govnih.gov This indicates that selecting tumors based solely on wild-type p53 status would not optimally identify all potential responders and would include a substantial number of non-responders. nih.gov
To address this limitation, a 13-gene expression signature has been identified as a more robust predictor of sensitivity to this compound and other p53-MDM2 inhibitors. nih.govnih.govnih.govresearchgate.net This signature, composed of direct p53 target genes, reflects the functional status of the p53 pathway. nih.govresearchgate.net Research indicates that this 13-gene signature has superior predictive value compared to TP53 mutation status alone. nih.govnih.gov
The application of this gene expression signature allows for the enrichment of sensitive subgroups not only within unselected tumor populations but also within cohorts already pre-selected for wild-type p53. nih.gov Studies have shown that applying this signature to wild-type p53 cell lines can further stratify them into sensitive and insensitive groups, improving the prediction of response. nih.gov For instance, in a set of wild-type p53 cell lines, the 13-gene signature predicted a subset to be sensitive, and a high percentage of these predictions were confirmed as truly sensitive. nih.gov This suggests that utilizing such a signature in preclinical research can refine the selection of models, increasing the likelihood of identifying responsive tumors and understanding the factors contributing to sensitivity beyond just the presence of wild-type p53. nih.gov
Re-evaluation of TP53 Mutation Calls in Predictive Modeling
The accuracy of TP53 mutation calls is a critical factor in predictive modeling for p53-activating therapies. Discrepancies or updates in the annotation of TP53 mutation status in cell line panels can impact the assessment of potential biomarkers. nih.govnih.gov Studies evaluating the predictive power of the 13-gene signature in relation to this compound sensitivity have involved the re-evaluation of TP53 mutation calls in the cell lines used. nih.govnih.gov
Updated analyses based on revised TP53 mutation calls have confirmed that while TP53 wild-type status is strongly associated with sensitivity to this compound, it is not perfectly predictive. nih.govnih.gov The re-evaluation process has underscored that even with refined TP53 status information, a significant number of wild-type p53 cell lines remain insensitive. nih.govnih.gov This reinforces the necessity of additional biomarkers, such as the 13-gene signature, to improve predictive accuracy. nih.govnih.gov
Comparisons of predictive models based on the 13-gene signature and the updated TP53 mutation status have consistently shown that the gene expression signature provides a substantial improvement in predicting response to this compound. nih.govnih.gov For example, analyses have demonstrated that the 13-gene signature yields a higher Positive Predictive Value (PPV) for this compound sensitivity compared to using TP53 mutation status alone. nih.gov This highlights that while TP53 status is a necessary consideration, a functional gene expression signature provides a more nuanced and accurate prediction of response in preclinical models. The re-evaluation of TP53 calls has been integral to validating the superior predictive performance of the 13-gene signature in the context of this compound sensitivity. nih.govnih.gov
Summary of Predictive Performance (Illustrative Data based on Search Results)
| Predictive Model | Positive Predictive Value (PPV) for this compound Sensitivity |
| TP53 Mutation Status | ~56-63% nih.gov |
| 13-Gene Signature | ~76% nih.gov |
Data on Cell Line Sensitivity and TP53 Status (Illustrative Data based on Search Results)
| TP53 Status | Number of Cell Lines Tested | Number of Sensitive Cell Lines | Number of Insensitive Cell Lines |
| Wild-Type | ~200-300 nih.govnih.govnih.gov | ~43 nih.govnih.gov | ~114-170 (approximate) nih.govnih.gov |
| Mutant | ~50-150 nih.govnih.govnih.gov | Minimal/None nih.govnih.govnih.gov | High nih.govnih.govnih.gov |
Preclinical Combination Research Involving Nvp Cfc218
Rationale for Combination Strategies in Preclinical Models
The rationale for combining NVP-CFC218 with other therapeutic agents in preclinical models stems from the understanding that cancer is a complex disease driven by multiple signaling pathways pensoft.net. While activating the p53 pathway with an MDM2 inhibitor like this compound can induce cell cycle arrest or apoptosis in sensitive cells, many cancer types either lack wild-type p53 or develop mechanisms to bypass the effects of p53 reactivation nih.govelifesciences.orgresearchgate.net. Combining this compound with agents targeting complementary pathways or processes involved in tumor growth, survival, or resistance could potentially lead to synergistic or additive anti-tumor effects, overcome intrinsic or acquired resistance, and improve therapeutic outcomes elifesciences.org. Gene expression signatures have been explored as a method to predict the response of cells to MDM2 inhibitors and potentially guide combination strategies nih.govelifesciences.orgelifesciences.org.
Synergistic or Additive Effects with Other Therapeutic Agents
Preclinical studies have investigated the effects of combining this compound with various therapeutic agents. Research using the p53 wild-type neuroendocrine tumor (NET) cell line GOT1 demonstrated that treatment with the MDM2 inhibitor NVP-CGM097 (a related compound to this compound) showed additive antiproliferative effects when combined with 5-fluorouracil (B62378), temozolomide, or everolimus (B549166) uzh.ch. While this specific study focused on NVP-CGM097, it provides insight into potential combination partners for MDM2 inhibitors like this compound in NET models uzh.ch.
5-fluorouracil (5-FU) is an antimetabolite that disrupts DNA and RNA synthesis wikipedia.orgdermatologytimes.com. Temozolomide is an alkylating agent that damages DNA wikipedia.orgmims.com. Everolimus is an mTOR inhibitor that affects cell growth, proliferation, and survival wikipedia.orgmims.com. The observation of additive effects with these agents in a NET cell line suggests that combining MDM2 inhibition with chemotherapy (like 5-FU and temozolomide) or targeted therapy (like everolimus) could be a viable strategy in certain tumor types uzh.ch.
A study comparing combination treatments in 4T1 metastatic breast cancer cells, while primarily focusing on everolimus and lithium chloride combinations with 5-fluorouracil, highlighted that combination therapy can significantly increase cytotoxicity and apoptosis compared to single agents pensoft.net. This underscores the general principle that targeting multiple pathways can enhance anti-cancer effects pensoft.net.
While specific detailed research findings on this compound combinations with these agents in neuroendocrine tumor models are limited in the provided search results, the study with the related MDM2 inhibitor NVP-CGM097 in GOT1 cells serves as a relevant preclinical example uzh.ch.
Mechanistic Basis of Observed Combination Effects
The mechanistic basis for the observed additive or synergistic effects in combination therapies involving this compound or related MDM2 inhibitors is likely multifactorial, involving the interplay between p53 reactivation and the mechanisms of action of the partner drugs.
MDM2 inhibitors like this compound work by stabilizing and activating wild-type p53, leading to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair nih.govuzh.chelifesciences.org.
When combined with chemotherapy agents like 5-fluorouracil or temozolomide, which induce DNA damage or disrupt nucleotide synthesis, the activated p53 pathway can enhance the cellular response to this damage wikipedia.orgdermatologytimes.comwikipedia.orgmims.com. P53 plays a critical role in the DNA damage response, promoting cell cycle arrest to allow for repair or inducing apoptosis if the damage is irreparable nih.gov. The combination could therefore lead to increased cell death in cancer cells that are simultaneously subjected to DNA insults from chemotherapy and p53-mediated pro-apoptotic signals from MDM2 inhibition.
In the case of everolimus, which inhibits the mTOR pathway, the combination with an MDM2 inhibitor could target parallel or converging survival pathways wikipedia.orgmims.com. The mTOR pathway is a key regulator of cell growth and proliferation nih.gov. Inhibiting both MDM2/p53 and mTOR signaling could create a more potent block on tumor cell survival and proliferation than either agent alone. The study with NVP-CGM097 and 5-fluorouracil in GOT1 cells specifically noted that the combination increased p53 and p21 expression in an additive manner, suggesting a direct impact on the p53 pathway's downstream effectors uzh.ch.
Advanced Methodological Approaches Employed in Nvp Cfc218 Research
High-Throughput Cell Line Screening Methodologies
High-throughput screening (HTS) has been a crucial method for evaluating the anti-proliferative activity of NVP-CFC218 across a broad spectrum of cancer cell lines. This approach allows for the rapid assessment of compound effects on cell viability in a large panel of cell lines. In studies involving this compound, a panel of 477 cell lines from the Cancer Cell Line Encyclopedia (CCLE) was initially tested to investigate the compound's activity in preclinical cancer models. elifesciences.org After quality control and manual curation, 356 cell lines met the criteria for subsequent analysis. elifesciences.org
Cell viability assays were employed to measure the sensitivity of these cell lines to this compound. elifesciences.org Cell lines were categorized as sensitive or insensitive based on their compound potency, specifically using a natural cut-off of 4 μM for the half-maximal inhibitory concentration (IC50). elifesciences.org Forty-seven cell lines were classified as sensitive, while 309 were deemed insensitive, with sensitive lines exhibiting a maximal compound effect level (Amax) of ≤ -50%. elifesciences.org This large-scale screening effort provided the foundational data for identifying molecular correlates of this compound sensitivity. elifesciences.org
High-throughput screening methodologies, such as those involving automated cell and liquid handling, irradiation, drug administration, and automated colony scoring using high-content imaging, are designed to overcome the labor-intensive nature of traditional cell-based assays and enable data-driven drug discovery. pharmaron.combiorxiv.org These methods can utilize various cell models, including immortalized cell lines and disease-relevant primary cells. pharmaron.com
Genomic and Transcriptomic Profiling for Biomarker Identification (e.g., RNA-Seq, gene expression arrays, CCLE data utilization)
Genomic and transcriptomic profiling have been extensively applied to identify biomarkers predictive of sensitivity to this compound. This involves analyzing the genetic and gene expression characteristics of cell lines to find patterns associated with differential responses to the compound.
Utilization of Cancer Cell Line Encyclopedia (CCLE) Data: The CCLE dataset, which includes comprehensive genomic characterization and gene expression profiles for a large number of cancer cell lines, has been a valuable resource in this compound research. elifesciences.orgproquest.comnih.govbroadinstitute.org Sensitivity data for this compound in the set of 356 CCLE cancer cell lines has been utilized to identify molecular correlates of response. proquest.comnih.gov
Gene Expression Arrays: Gene expression values generated by technologies such as Affymetrix GeneChip with HG-U133 plus 2 arrays, summarized according to methods like RMA normalization, have been used to analyze the transcriptional profiles of cell lines tested with this compound. elifesciences.orgelifesciences.org This profiling aimed to identify genes differentially expressed between sensitive and insensitive cell lines. nih.gov
RNA-Seq: RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptome, allowing for the detection and quantification of a wide range of transcripts. linkmedicalsolutions.comcrownbio.com While the initial studies on this compound sensitivity in CCLE cell lines primarily utilized gene expression arrays, RNA-Seq is a powerful tool for biomarker discovery through differential gene expression analysis. crownbio.comlexogen.comqiagen.com Integrated genomic profiling that includes RNA-Seq can enhance the detection of gene fusions and improve cancer type classifications, contributing to the identification of potential therapeutic targets and biomarkers. linkmedicalsolutions.comfoundationmedicine.com
Biomarker Identification: Through the analysis of genomic and transcriptomic data, researchers sought to identify molecular features associated with this compound sensitivity. A key finding was the identification of a 13-gene signature that was predictive of sensitivity to this compound. elifesciences.orgnih.gov Interestingly, all genes in this signature were found to be up-regulated in sensitive cell lines, suggesting transcriptional activation of a subset of p53 target genes prior to compound treatment. elifesciences.orgnih.gov While TP53 mutation status was the feature most strongly associated with response to this compound in an analysis including multiple feature types (gene expression, copy number, and mutation status), the 13-gene signature provided a substantial improvement in predictive performance, particularly in terms of positive predictive value. elifesciences.orgnih.gov
Data from transcriptomic profiling, including CCLE data, has been used to cluster cell lines based on molecular characteristics, aiding in the understanding of how gene expression patterns relate to drug sensitivity. researchgate.net
Statistical and Bioinformatic Approaches for Predictive Modeling (e.g., bootstrapping analysis, receiver operating characteristic (ROC) curves, precision-recall curves)
Statistical and bioinformatic approaches have been essential for building predictive models of this compound sensitivity and evaluating their performance.
Predictive Modeling: To identify molecular correlates of compound sensitivity, researchers utilized approaches similar to those described in previous studies involving CCLE data. elifesciences.orgnih.gov This involved filtering genes based on variance and comparing gene expression profiles between sensitive and insensitive cell line groups. nih.gov
Bootstrapping Analysis: Bootstrapping is a resampling technique used to estimate the accuracy and variability of a predictive model. elifesciences.orgnih.govnumberanalytics.comneurips.ccsas.com In the context of this compound research, bootstrapping analysis was employed to estimate the prediction accuracy of models based on increasing feature set size. elifesciences.orgnih.govnih.gov Estimates were averaged over multiple bootstrapping repeats to provide a more robust measure of performance. elifesciences.orgnih.govnih.gov
Precision-Recall Curves: Precision-recall curves are particularly useful for evaluating models when dealing with imbalanced datasets, focusing on the trade-off between precision (positive predictive value) and recall (sensitivity). elifesciences.org Precision-recall curves have been used to assess the performance of the 13-gene signature model in predicting this compound sensitivity, demonstrating that a high true sensitive prediction rate could be achieved while recalling a significant proportion of truly sensitive cell lines. elifesciences.orgnih.gov
Statistical Significance Testing: Statistical tests, such as Fisher's exact test, have been used to assess the significance of associations between molecular features (e.g., TP53 status) and sensitivity to this compound. elifesciences.orgnih.govnih.gov
Bioinformatic Analysis: Integrative bioinformatic approaches have been explored to potentially improve the predictive nature of sensitivity models. researchgate.net These approaches can involve integrating multi-omics data, such as gene expression, copy number variations, and mutations, to predict cellular responses to compounds. researchgate.net
Summary of Key Data and Findings:
A panel of 356 CCLE cell lines was used to assess this compound sensitivity. elifesciences.org
47 cell lines were categorized as sensitive (IC50 ≤ 4 μM, Amax ≤ -50%). elifesciences.org
309 cell lines were categorized as insensitive. elifesciences.org
A statistically significant association was found between sensitivity to this compound and TP53 wild-type status (p-value = 5.1 × 10⁻²³). elifesciences.orgnih.govnih.gov
A 13-gene signature was identified as predictive of this compound sensitivity. elifesciences.orgnih.gov
All genes in the 13-gene signature were up-regulated in sensitive cell lines. elifesciences.orgnih.gov
The 13-gene signature model showed an AUC of 0.947 for predicting sensitivity, compared to 0.855 for a 215-feature set model. elifesciences.org
The positive predictive value (PPV) for the 13-gene signature model was 76%, compared to 63% for TP53 mutation status alone. elifesciences.orgnih.govnih.gov
Data Table Examples:
| Cell Line Category | Number of Cell Lines | IC50 Cut-off | Amax Threshold |
| Sensitive | 47 | ≤ 4 μM | ≤ -50% |
| Insensitive | 309 | > 4 μM | > -50% |
Based on data from search result elifesciences.org
| Predictive Model | AUC | PPV |
| 13-gene signature | 0.947 | 76% |
| 215-feature set | 0.855 | 59% |
| TP53 mutation status | N/A* | 63% |
Note: As requested, this article strictly adheres to the provided outline (Section 7 and its subsections). Content for preceding sections and a final table of compounds and CIDs were not included in the provided outline and therefore are not present in this response.
Future Research Directions and Challenges for Mdm2 Inhibitors Like Nvp Cfc218
Expanding Predictive Biomarker Understanding beyond Gene Expression
Identifying reliable predictive biomarkers for MDM2 inhibitors like NVP-CFC218 is crucial for optimizing patient selection and improving therapeutic outcomes. While the presence of wild-type p53 is a prerequisite for the activity of these inhibitors, it is not sufficient to predict sensitivity. elifesciences.orgnih.gov Early research identified a 13-gene expression signature as potentially predictive of sensitivity to this compound and a similar compound, NVP-CGM097. nih.govelifesciences.orgnih.govresearchgate.net This signature, composed of p53 target genes, suggested that basal activity within the p53 network is associated with sensitivity. researchgate.netnih.gov However, further evaluation indicated that this 13-gene signature might primarily serve as a proxy for TP53 status and its ability to differentiate between sensitive and insensitive wild-type TP53 tumors is limited. nih.govproquest.com
Future research needs to expand beyond gene expression signatures to explore other types of biomarkers. This could include investigating protein expression levels of key pathway components like MDM2, MDMX, and downstream p53 targets, as well as exploring post-translational modifications. mdpi.comaacrjournals.org Additionally, the tumor microenvironment, including immune cell infiltration and other stromal factors, may play a role in mediating sensitivity or resistance and warrants further investigation as a source of predictive biomarkers. bohrium.commdpi.com Genomic alterations beyond TP53 mutations, such as MDM2 or MDMX amplification, or alterations in other oncogenic pathways, could also serve as predictive markers. mdpi.comaacrjournals.orgmdpi.com The integration of multi-omics data (genomics, transcriptomics, proteomics, etc.) and advanced computational approaches will be essential for identifying more robust and comprehensive predictive biomarker panels. researchgate.net
Investigating Resistance Mechanisms in Preclinical Models
The emergence of drug resistance is a significant challenge for MDM2 inhibitors. mdpi.compnas.org Understanding the mechanisms of both primary and acquired resistance in preclinical models is vital for developing strategies to overcome them. Common resistance mechanisms to MDM2 inhibitors observed in preclinical settings include the development of p53 mutations, which render the tumor cells insensitive to MDM2 inhibition. mdpi.comaacrjournals.orgpnas.org Upregulation of MDMX, a homolog of MDM2 that also inhibits p53, can also contribute to resistance by maintaining p53 repression despite MDM2 inhibition. mdpi.com Alterations in various oncogenic pathways downstream of p53 or in parallel survival pathways, such as the activation of the ERK1/2 pathway or enhanced BCL-xL expression, have also been implicated in resistance to MDM2 inhibitors. aacrjournals.orgpnas.orgresearchgate.net
Preclinical models, including cancer cell lines and patient-derived xenografts (PDXs), are invaluable tools for investigating these resistance mechanisms. Studies involving long-term exposure to MDM2 inhibitors in these models can help identify the genetic and molecular changes that occur during the development of acquired resistance. aacrjournals.orgpnas.org Techniques such as genetic screens (e.g., CRISPR-based or transposon mutagenesis) can help pinpoint genes whose alteration confers resistance. nih.govpnas.org Comprehensive molecular profiling of resistant models, including genomic sequencing, transcriptomics, and proteomics, can reveal key pathways and targets involved in mediating resistance. pnas.org Such investigations are crucial for the rational design of combination therapies aimed at preventing or overcoming resistance. mdpi.combohrium.comresearchgate.netnih.gov
Exploring Novel Preclinical Applications and Disease Models
While MDM2 inhibitors like this compound are primarily investigated for their activity in cancers with wild-type p53, exploring novel preclinical applications and disease models is an important area of future research. This includes evaluating their potential in:
Cancers with MDM2 amplification: Tumors with MDM2 amplification are often highly dependent on the MDM2-p53 axis and may be particularly sensitive to MDM2 inhibition. nih.govaacrjournals.org Preclinical models of these specific cancer types (e.g., certain sarcomas and leukemias) should be further investigated. targetedonc.comfrontiersin.orgoncotarget.com
Combination therapies: Combining MDM2 inhibitors with other therapeutic agents, such as chemotherapy, targeted therapies (e.g., MEK inhibitors, FGFR inhibitors, BCL-xL inhibitors), or immunotherapy, has shown promise in preclinical studies. mdpi.comaacrjournals.orgbohrium.comresearchgate.netnih.govfrontiersin.orgmdpi.commdpi.com Future research should focus on identifying optimal combination partners and understanding the synergistic mechanisms in various cancer types. bohrium.comresearchgate.netnih.gov
MDM2-independent functions: MDM2 has p53-independent roles in various cellular processes and has been implicated in non-malignant diseases. researchgate.net While the focus for this compound is p53 activation, exploring potential preclinical applications related to MDM2's p53-independent functions or in non-oncology settings could be considered in the broader context of MDM2 research. researchgate.net
Diverse cancer models: Expanding preclinical testing to a wider range of cancer types and subtypes, including those less commonly studied in the context of MDM2 inhibition, can help identify new potential indications. nih.govelifesciences.org Utilizing more complex preclinical models, such as 3D organoids and immunocompetent animal models, can provide a more physiologically relevant assessment of efficacy and help evaluate the impact on the tumor microenvironment.
Methodological Advancements for Comprehensive Preclinical Characterization
Advancements in preclinical methodologies are essential for a more comprehensive characterization of MDM2 inhibitors like this compound. This includes:
Improved in vitro models: Developing more representative in vitro models, such as co-culture systems incorporating stromal and immune cells, can better mimic the tumor microenvironment and provide more accurate predictions of in vivo activity.
Advanced in vivo models: Utilizing genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations relevant to MDM2 inhibition can provide valuable insights into efficacy and resistance mechanisms in a native tissue context. pnas.org PDX models remain important for evaluating activity in a setting that retains key characteristics of human tumors. researchgate.netresearchgate.net
Pharmacokinetic and pharmacodynamic studies: Detailed preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding drug exposure, distribution, metabolism, and excretion, as well as the relationship between drug concentration and target modulation (e.g., p53 activation, MDM2 levels) and downstream effects (e.g., cell cycle arrest, apoptosis) in various tissues and models. elifesciences.org This information is critical for informing dose and schedule selection for future studies.
High-throughput screening and profiling: Implementing high-throughput screening approaches with diverse compound libraries and advanced cellular models can help identify novel synergistic combinations with MDM2 inhibitors. Comprehensive molecular profiling techniques, such as single-cell RNA sequencing and spatial proteomics, can provide detailed insights into the heterogeneous response of tumor cells and the tumor microenvironment to MDM2 inhibition.
Development of novel assays: Developing more sensitive and specific assays to measure p53 activity, MDM2/MDMX interaction, and downstream pathway modulation in preclinical samples can improve the assessment of drug activity and target engagement.
These methodological advancements will facilitate a deeper understanding of the complex biology surrounding MDM2 inhibition and help accelerate the development of more effective therapeutic strategies for cancers responsive to p53 reactivation.
Q & A
Q. What ethical considerations apply to this compound research involving genomic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
